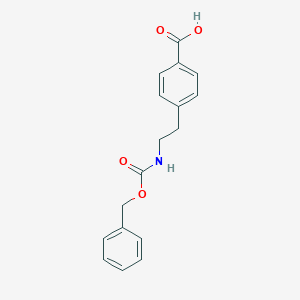

4-(2-Cbz-aminoethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid is an organic compound with the molecular formula C16H17NO4. It is a derivative of benzoic acid, featuring a benzyloxycarbonyl-protected aminoethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Mecanismo De Acción

Target of Action

It’s known that benzylic compounds often exhibit enhanced reactivity due to the adjacent aromatic ring . This suggests that the compound might interact with various biological targets, depending on its specific structure and the presence of functional groups.

Mode of Action

It’s known that benzylic compounds can undergo various reactions, such as sn1, sn2, and e1 reactions . In the case of 4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid, it’s plausible that the compound could interact with its targets through similar mechanisms, leading to changes in the targets’ function or structure.

Biochemical Pathways

The compound’s structure suggests that it might be involved in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound, as an organoboron reagent, could participate in these reactions, potentially affecting various biochemical pathways.

Result of Action

Given its potential involvement in sm cross-coupling reactions , it’s plausible that the compound could contribute to the formation of new carbon–carbon bonds, potentially leading to the synthesis of new organic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of 2-aminoethylbenzoic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Coupling Reaction: The protected aminoethylbenzoic acid is then coupled with benzoic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step is typically performed at room temperature under an inert atmosphere.

Industrial Production Methods

Industrial production of 4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Aminoethylbenzoic acid.

Substitution: Various substituted benzoic acid derivatives.

Aplicaciones Científicas De Investigación

4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

Similar Compounds

4-(2-Aminoethyl)benzoic acid: Lacks the benzyloxycarbonyl protection, making it more reactive.

4-(2-(tert-Butoxycarbonylamino)ethyl)benzoic acid: Features a different protective group, offering distinct reactivity and stability.

4-(2-(Acetylamino)ethyl)benzoic acid: Contains an acetyl group, which provides different chemical properties.

Uniqueness

4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid is unique due to its benzyloxycarbonyl protection, which offers selective reactivity and stability. This makes it particularly useful in synthetic chemistry and drug development, where controlled reactions are essential.

Actividad Biológica

4-(2-Cbz-aminoethyl)benzoic acid, also known as Cbz-aminobenzoic acid, is a compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzoic acid core substituted with a carbobenzyloxy (Cbz) group and an aminoethyl side chain. Its molecular formula is C12H13NO2, and it has a molecular weight of 203.24 g/mol.

2. Enzyme Inhibition

Research on structurally similar compounds has demonstrated their ability to act as enzyme inhibitors. For example, certain benzoic acid derivatives have been shown to inhibit proteolytic enzymes such as cathepsins B and L, which play critical roles in protein degradation pathways. This suggests that this compound may also interact with these enzymes, potentially modulating proteostasis within cells .

3. Cytotoxicity and Cell Viability

In vitro studies on related benzoic acid derivatives indicate varying levels of cytotoxicity across different cell lines. For instance, some compounds have been evaluated for their effects on human foreskin fibroblasts and cancer cell lines, showing no significant cytotoxicity at certain concentrations . While specific data for this compound is sparse, its structural analogs suggest it may exhibit a favorable safety profile.

Case Study 1: Proteasome Activity Modulation

A study investigated the effects of benzoic acid derivatives on proteasome activity in cells. The results indicated that certain derivatives significantly enhanced the chymotrypsin-like activity of the proteasome at concentrations as low as 5 μM. This finding highlights the potential of these compounds to influence protein degradation pathways, which could be relevant for therapeutic strategies targeting diseases characterized by protein misfolding or aggregation .

| Compound | Concentration (μM) | Chymotrypsin-like Activity (%) |

|---|---|---|

| Compound 1 | 5 | 467.3 ± 3.9 |

| Compound 2 | 5 | 5.02 ± 0.18 |

| Compound 3 | 5 | 506.2 ± 4.06 |

Case Study 2: Antibacterial Screening

Another study screened various benzoic acid derivatives for antibacterial activity against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that several compounds exhibited significant inhibition zones, suggesting the potential for developing new antimicrobial agents based on the benzoic acid scaffold .

The biological activities of this compound likely stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : Similar compounds have been shown to bind to active sites of enzymes, inhibiting their function.

- Cellular Uptake : The aminoethyl side chain may facilitate cellular uptake, enhancing bioavailability.

- Structural Modifications : The Cbz group can provide stability against metabolic degradation.

Propiedades

Número CAS |

121632-81-3 |

|---|---|

Fórmula molecular |

C17H17NO4 |

Peso molecular |

299.32 g/mol |

Nombre IUPAC |

4-(2-amino-3-oxo-3-phenylmethoxypropyl)benzoic acid |

InChI |

InChI=1S/C17H17NO4/c18-15(10-12-6-8-14(9-7-12)16(19)20)17(21)22-11-13-4-2-1-3-5-13/h1-9,15H,10-11,18H2,(H,19,20) |

Clave InChI |

YIVHEQDNFAVXIP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)C(=O)O |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)C(=O)O)N |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.